![molecular formula C21H26N4O3S B432014 5,5,13-trimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one CAS No. 488841-77-6](/img/structure/B432014.png)
5,5,13-trimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the pyrimidine core through cyclization reactions.
- Introduction of the thieno and pyrido rings via condensation reactions.
- Attachment of the morpholinyl and pyrano groups through nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might find use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 2,8,8-trimethyl-3-[2-(4-piperidinyl)ethyl]-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- 2,8,8-trimethyl-3-[2-(4-pyrrolidinyl)ethyl]-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2,8,8-trimethyl-3-[2-(4-morpholinyl)ethyl]-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
488841-77-6 |
---|---|
Molecular Formula |
C21H26N4O3S |
Molecular Weight |
414.5g/mol |
IUPAC Name |
5,5,13-trimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C21H26N4O3S/c1-13-22-17-15-10-14-12-28-21(2,3)11-16(14)23-19(15)29-18(17)20(26)25(13)5-4-24-6-8-27-9-7-24/h10H,4-9,11-12H2,1-3H3 |
InChI Key |
SMMJTYOHGNFMMC-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N1CCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CCN3CCOCC3)SC4=C2C=C5COC(CC5=N4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.